molecular formula C9H12N2 B13119540 (R)-2-(Pyrrolidin-3-yl)pyridine

(R)-2-(Pyrrolidin-3-yl)pyridine

Cat. No.: B13119540
M. Wt: 148.20 g/mol
InChI Key: STXABSODTGKUAK-MRVPVSSYSA-N
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Description

®-2-(Pyrrolidin-3-yl)pyridine is a chiral compound that features a pyridine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-3-yl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of enantiomerically pure ®-pyrrolidin-3-ol as a starting material, which is then reacted with pyridine derivatives in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production of ®-2-(Pyrrolidin-3-yl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-(Pyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated pyridine derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated pyrrolidine-pyridine derivatives.

Scientific Research Applications

®-2-(Pyrrolidin-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Pyrrolidin-3-yl)pyridine: The enantiomer of ®-2-(Pyrrolidin-3-yl)pyridine, with similar but distinct biological activities.

    2-(Pyrrolidin-3-yl)pyrimidine: A structurally related compound with different chemical and biological properties.

    2-(Pyrrolidin-3-yl)quinoline: Another similar compound with unique applications in research and industry.

Uniqueness

®-2-(Pyrrolidin-3-yl)pyridine is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or other related compounds. This uniqueness makes it a valuable compound for various scientific investigations .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]pyridine

InChI

InChI=1S/C9H12N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2/t8-/m1/s1

InChI Key

STXABSODTGKUAK-MRVPVSSYSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC=CC=N2

Canonical SMILES

C1CNCC1C2=CC=CC=N2

Origin of Product

United States

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